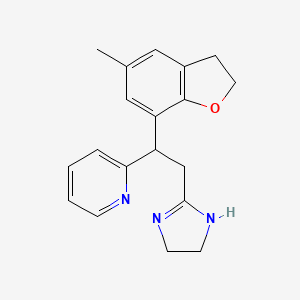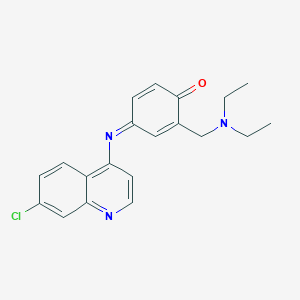![molecular formula C14H9BrCl2 B1251610 1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene CAS No. 69537-88-8](/img/structure/B1251610.png)
1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene is a diarylmethane.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Convenient Synthesis Approaches : Studies have shown methods for synthesizing related compounds, which may provide insight into the synthesis of 1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene. For instance, Liu et al. (2008) described a convenient approach for preparing a compound starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene (Yonghai Liu et al., 2008). Similarly, Ogura et al. (1975) reported on the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde using related compounds (K. Ogura et al., 1975).
Chemical Synthesis and Catalysis : Prashad et al. (2003) described an efficient large-scale synthesis method that involved the α-arylation of pinacolone with 1-bromo-4-chlorobenzene, demonstrating the potential for catalytic processes in synthesizing similar compounds (M. Prashad et al., 2003).
Enantiomerically Pure Compounds : Zhang et al. (2014) developed a method for synthesizing enantiomerically pure diarylethanes, starting from compounds similar to this compound, highlighting the potential for producing optically pure compounds (Shuo Zhang et al., 2014).
Molecular Structures and Interactions
Crystallography and Molecular Interactions : The study of molecular structures and interactions is essential in understanding the properties of compounds like this compound. For example, Lee et al. (2009) investigated the crystal structure of a related compound, providing insights into the arrangement and interactions at the molecular level (See Mun Lee et al., 2009).
Theoretical Conformational Analysis : Chachkov et al. (2008) performed a theoretical conformational analysis of substituted nitroethenes, which could be relevant for understanding the conformations of similar compounds like this compound (D. Chachkov et al., 2008).
Propriétés
Numéro CAS |
69537-88-8 |
|---|---|
Formule moléculaire |
C14H9BrCl2 |
Poids moléculaire |
328 g/mol |
Nom IUPAC |
1-[(Z)-2-bromo-1-(2-chlorophenyl)ethenyl]-4-chlorobenzene |
InChI |
InChI=1S/C14H9BrCl2/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H/b13-9- |
Clé InChI |
QCCRPLPTELVLHD-LCYFTJDESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C(=C\Br)/C2=CC=C(C=C2)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)C(=CBr)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=CBr)C2=CC=C(C=C2)Cl)Cl |
| 69537-88-8 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


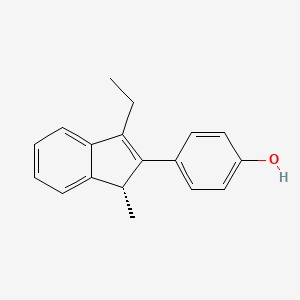
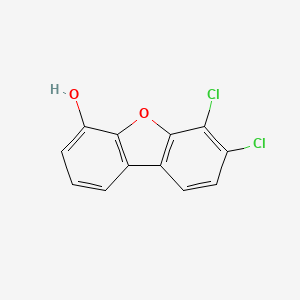
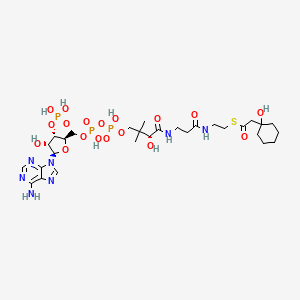
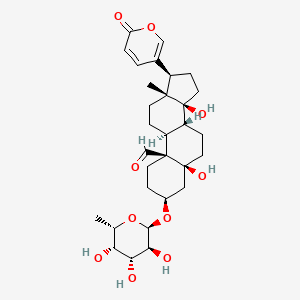
![(1S,2S,14R,15R,16R,17S,21R)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azaheptacyclo[13.6.2.12,8.01,6.02,14.016,21.012,24]tetracosa-8(24),9,11,22-tetraene-11,17-diol](/img/structure/B1251534.png)
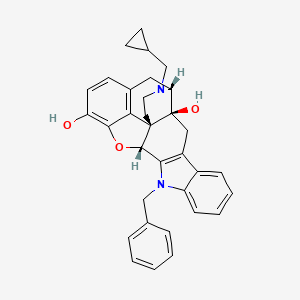
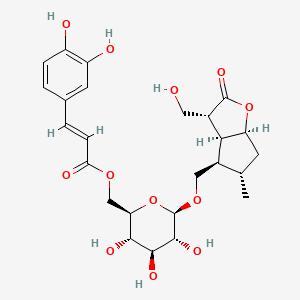
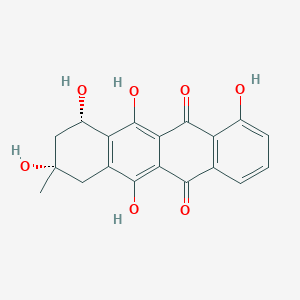
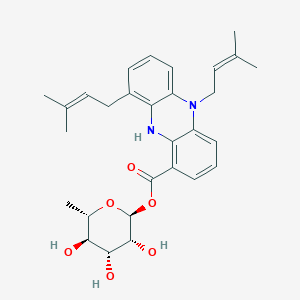
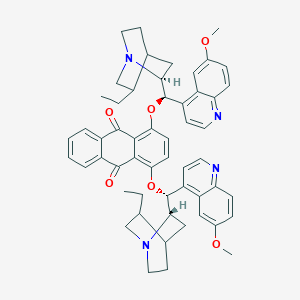
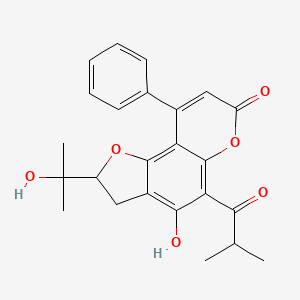
![(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-N-[(2S,3R)-3-methoxy-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-2-(2-methylpropyl)hexanamide](/img/structure/B1251548.png)
